molecular formula C11H8F3NO2 B127524 methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate CAS No. 155134-38-6

methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate

Cat. No. B127524
M. Wt: 243.18 g/mol
InChI Key: AGBQKKMHXAYNCD-UHFFFAOYSA-N
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Description

“Methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate” is a chemical compound that contains a trifluoromethyl group. The trifluoromethyl group is a functional group that has the formula -CF3 . The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .


Synthesis Analysis

The synthesis of trifluoromethyl-substituted compounds often involves various methods. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Trifluoromethyl ethers and trifluoromethyl aromatics are converted into trifluoromethyl compounds by treatment with antimony trifluoride/antimony pentachloride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .


Molecular Structure Analysis

The trifluoromethyl group is a functional group that has the formula -CF3 . It is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom . The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine .


Chemical Reactions Analysis

The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .


Physical And Chemical Properties Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, trifluoromethyl-substituted compounds are often strong acids .

Safety And Hazards

Trifluoromethyl-substituted compounds can be hazardous. They may cause skin and eye irritation, and may also cause respiratory irritation . It is recommended to handle these compounds with care, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Future Directions

Trifluoromethyl-substituted compounds have found wide applications in various fields, including medicine, electronics, agrochemicals, and catalysis . It is expected that many novel applications of trifluoromethyl-substituted compounds will be discovered in the future .

properties

IUPAC Name

methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO2/c1-17-10(16)7-5-15-9-6(7)3-2-4-8(9)11(12,13)14/h2-5,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBQKKMHXAYNCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=C1C=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20438609
Record name Methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate

CAS RN

155134-38-6
Record name Methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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